molecular formula C11H15BrClN B13028848 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Katalognummer: B13028848
Molekulargewicht: 276.60 g/mol
InChI-Schlüssel: JPPGTFIGDFTFIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds with significant pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the bromination of 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to control the reaction conditions precisely and ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. Its bromine atom can participate in halogen bonding, influencing its binding affinity and specificity. The compound’s structure allows it to mimic or interfere with natural substrates or signaling molecules, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Chloro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
  • 6-Fluoro-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
  • 6-Iodo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Uniqueness

6-Bromo-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s binding properties and biological activity compared to its chloro, fluoro, and iodo analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C11H15BrClN

Molekulargewicht

276.60 g/mol

IUPAC-Name

6-bromo-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11;/h3-4,7,13H,5-6H2,1-2H3;1H

InChI-Schlüssel

JPPGTFIGDFTFIY-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(CCN1)C=C(C=C2)Br)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.